molecular formula C7H6Br2ClN B15062537 3,5-Dibromo-2-chloro-4,6-dimethylpyridine

3,5-Dibromo-2-chloro-4,6-dimethylpyridine

Cat. No.: B15062537
M. Wt: 299.39 g/mol
InChI Key: BKMOCGVAJFPIFY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Synthetic Chemistry and Materials Science

Pyridine and its derivatives are integral to numerous chemical transformations and are key components in a variety of advanced materials. nih.gov In synthetic chemistry, they serve as catalysts, ligands for metal-catalyzed reactions, and as reactive intermediates for the construction of more complex molecular architectures. nih.gov Their presence in pharmaceuticals, agrochemicals, and dyes underscores their profound impact on modern chemical industries. rsc.orgchemijournal.comnih.gov In the realm of materials science, the incorporation of pyridine moieties into polymers and other materials can impart desirable electronic, optical, and thermal properties.

Overview of Halogenated Pyridine Frameworks as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically alters its electronic properties and reactivity, making halogenated pyridines highly valuable as synthetic intermediates. eurekalert.org The number, type, and position of the halogen substituents can be precisely controlled to tune the reactivity of the pyridine core, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. rsc.orgnih.gov This adaptability has made polyhalogenated pyridines indispensable tools for the synthesis of highly substituted and functionally diverse molecules. nih.gov

Specific Research Focus on 3,5-Dibromo-2-chloro-4,6-dimethylpyridine within Heterocyclic Chemistry

Within the diverse family of halogenated pyridines, this compound emerges as a compound of particular interest due to its unique substitution pattern. The presence of three halogen atoms—two bromine and one chlorine—at specific positions, combined with two methyl groups, creates a sterically hindered and electronically distinct scaffold. Research into this specific molecule is driven by the desire to understand how this precise arrangement of substituents influences its reactivity and to explore its potential as a precursor for novel and complex chemical structures. While detailed experimental data remains limited in publicly accessible literature, its structural attributes suggest a rich and varied chemistry awaiting further exploration. A related compound, 3,5-Dibromo-4-chloro-2,6-dimethylpyridine, is commercially available, indicating the feasibility of synthesizing such polyhalogenated dimethylpyridines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Br2ClN

Molecular Weight

299.39 g/mol

IUPAC Name

3,5-dibromo-2-chloro-4,6-dimethylpyridine

InChI

InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3

InChI Key

BKMOCGVAJFPIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Br)Cl)C)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2 Chloro 4,6 Dimethylpyridine and Analogs

Nucleophilic Aromatic Substitution (SNAr) Pathways in Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. While aromatic rings are generally nucleophilic, the presence of electron-withdrawing substituents can render them susceptible to nucleophilic attack. This process is particularly relevant for heteroaromatic compounds like pyridines, which are inherently electron-deficient.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the feasibility and rate of the reaction. However, some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously, avoiding a discrete intermediate.

The reactivity of halogenated pyridines in SNAr reactions is highly dependent on the position of the halogen atoms and the presence of other substituents on the ring. The nitrogen atom in the pyridine (B92270) ring acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions.

Positional Reactivity: Nucleophilic attack at the C2 and C4 positions is favored because the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the C3 or C5 positions does not allow for this resonance stabilization, making these positions less reactive. For instance, in 2,5-dichloropyrimidine, nucleophilic attack occurs exclusively at the more activated C2 position.

Substituent Effects: The nature of other substituents on the pyridine ring can further influence the regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and stabilize the anionic intermediate, thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity. Studies on 2-substituted-3,5-dichloropyrazines have shown that an EWG at the 2-position directs nucleophilic attack to the 5-position, while an EDG at the 2-position directs it to the 3-position.

Steric Hindrance: Bulky substituents can sterically hinder the approach of a nucleophile, directing the reaction to a less hindered site. For example, introducing a bulky trialkylsilyl group at the 5-position of 2,4-dihalopyridines reverses the typical regioselectivity, forcing nucleophilic substitution to occur at the C2 position instead of the usually preferred C4 position.

The following table summarizes the general reactivity trends for SNAr on substituted pyridines:

Position of HalogenActivating/Deactivating Influence of NitrogenTypical ReactivityFactors Influencing Reactivity
C2/C6 (ortho)ActivatingHighResonance stabilization of intermediate, steric effects from adjacent groups.
C4 (para)ActivatingHighStrong resonance stabilization of intermediate.
C3/C5 (meta)Less ActivatingLowLack of direct resonance stabilization by the ring nitrogen.

The displacement of a halide in an SNAr reaction is the second, often rapid, step following the formation of the Meisenheimer intermediate. The nature of the leaving group can influence the reaction rate.

Leaving Group Ability: In classic SNAr reactions on activated aryl systems, the typical leaving group order is F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.

The "Element Effect": In contrast, for reactions on N-methylpyridinium compounds, a different leaving group order has been observed (2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I), suggesting a more complex mechanism where the deprotonation of the substrate-nucleophile intermediate can be rate-determining.

Concerted vs. Stepwise Mechanisms: While the stepwise addition-elimination mechanism is widely accepted, evidence suggests that some SNAr reactions, particularly on heterocycles with good leaving groups like Cl and Br, may proceed through a concerted pathway. Computational studies on the hydrolysis of chlorotriazines failed to locate a Meisenheimer intermediate, supporting a concerted mechanism.

The reactivity order of halogens as leaving groups in displacement reactions is generally F > Cl > Br > I in SNAr, which is the reverse of their reactivity in other substitution reactions and reflects the balance of electronegativity and bond strength. The more reactive halogens can displace less reactive ones from their halide salts.

The table below outlines the key mechanistic features of halide displacement in SNAr reactions on pyridines.

Mechanistic FeatureDescriptionInfluencing Factors
Intermediate Typically a negatively charged Meisenheimer complex.Stability is enhanced by EWGs and resonance delocalization to the nitrogen atom.
Transition State The structure leading to the Meisenheimer complex is often the highest energy point (rate-determining step).Can be influenced by solvent and the nature of the nucleophile.
Leaving Group Departure The halide ion is expelled to restore aromaticity.The C-X bond strength and the ability of the halide to stabilize a negative charge. In SNAr, electronegativity often dominates.
Reaction Pathway Can be stepwise (addition-elimination) or concerted.The stability of the potential Meisenheimer intermediate and the nature of the leaving group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, significantly impacting organic synthesis. For polyhalogenated pyridines like 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, these reactions allow for selective functionalization at different halogenated positions, leveraging the differential reactivity of C-Cl and C-Br bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. It is widely used for creating biaryl structures and is noted for its mild reaction conditions and the commercial availability of a vast array of boronic acids.

In polyhalogenated systems, regioselectivity is a key consideration. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the selectivity-determining step. The general order of reactivity for halogens in this step is I > Br > OTf > Cl. This inherent reactivity difference allows for selective coupling at the more reactive C-Br bonds in the presence of less reactive C-Cl bonds.

For a substrate like this compound, Suzuki-Miyaura coupling is expected to occur preferentially at the C-Br bonds at positions 3 and 5. Studies on similar systems, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have demonstrated that sequential and regioselective Suzuki-Miyaura reactions can be achieved by controlling the stoichiometry of the boronic acid. This allows for the stepwise introduction of different aryl or heteroaryl groups.

The table below illustrates the expected regioselectivity for the Suzuki-Miyaura coupling of a polyhalogenated pyridine.

Halogen PositionRelative ReactivityExpected Outcome with 1 eq. Boronic AcidExpected Outcome with >2 eq. Boronic Acid
C3-BrHighMono-arylationDi-arylation
C5-BrHighMono-arylationDi-arylation
C2-ClLowNo reaction (under conditions selective for C-Br)Possible reaction under harsher conditions

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed to functionalize this compound.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the Sonogashira reaction is chemoselective, favoring the more reactive C-Br bonds over C-Cl bonds. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that mono-, di-, tri-, and even tetra-alkynylated pyridines can be synthesized by carefully controlling the reaction conditions, demonstrating the high degree of selectivity possible.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. It provides a method for C-C bond formation leading to substituted alkenes. The reactivity trend for the halide (I > Br > Cl) also applies here, allowing for selective reactions at the C-Br positions of polyhalogenated pyridines.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. The Stille reaction is known for its tolerance of a wide variety of functional groups. Again, the differential reactivity of C-Br and C-Cl bonds would allow for selective functionalization at the 3 and 5 positions of the target molecule.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond between an aryl halide and an amine. It is a key reaction for synthesizing arylamines. The reaction can be made selective for C-Br over C-Cl, enabling the introduction of amino groups at the 3 and 5 positions of the pyridine ring.

The following table summarizes various palladium-catalyzed reactions and their applicability to polyhalogenated pyridines.

ReactionCoupling PartnerBond FormedSelectivity Principle
Suzuki-MiyauraOrganoboron ReagentC-C (Aryl/Vinyl)Reactivity: C-Br > C-Cl
SonogashiraTerminal AlkyneC-C (Alkynyl)Reactivity: C-Br > C-Cl
HeckAlkeneC-C (Alkenyl)Reactivity: C-Br > C-Cl
StilleOrganostannaneC-C (Aryl/Vinyl/Alkyl)Reactivity: C-Br > C-Cl
Buchwald-HartwigAmineC-NReactivity: C-Br > C-Cl

While palladium catalysis is dominant, there is growing interest in developing transition-metal-free cross-coupling reactions to avoid the cost and potential toxicity of residual metals. For C-N bond formation, this often involves leveraging the inherent electrophilicity of the pyridine ring, essentially using SNAr pathways.

For a substrate like this compound, the C2-chloro position is activated toward nucleophilic attack by the adjacent ring nitrogen. Therefore, direct amination via an SNAr mechanism is a viable metal-free strategy. This approach would be highly regioselective for the C2 position, complementing the palladium-catalyzed methods that are selective for the C3 and C5 positions.

Acid-promoted amination in water has been shown to be effective for various chloro-substituted N-heterocycles, providing a greener alternative to traditional methods that use organic solvents. This method works well for anilines, though aliphatic and benzylic amines may react better under neutral conditions. Thus, a direct reaction with an amine could selectively substitute the chlorine at the C2 position, leaving the bromine atoms at C3 and C5 available for subsequent metal-catalyzed cross-coupling reactions.

This dual reactivity provides a powerful strategy for the controlled, sequential, and regioselective synthesis of highly substituted pyridine derivatives.

Other Advanced Transformation Reactions of Halogenated Pyridines

The reactivity of halogenated pyridines, such as this compound, is characterized by the interplay of the electron-withdrawing nature of the nitrogen atom and the attached halogen substituents. This electronic landscape makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). The chlorine atom at the C2 position in the title compound is the most activated site for nucleophilic attack.

Regioselective C-N Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of many synthetic routes in medicinal chemistry. In the case of polyhalogenated pyridines, the regioselectivity of these reactions is of paramount importance. The substitution of a halogen atom by an amine is a common strategy to introduce nitrogen-containing functional groups.

The reactivity of 2-chloropyridines in SNAr reactions is influenced by the electronic nature of other substituents on the ring. nih.gov Electron-withdrawing groups tend to activate the ring towards nucleophilic attack, while electron-donating groups can have a deactivating effect. For this compound, the two bromo groups act as electron-withdrawing substituents, enhancing the electrophilicity of the pyridine ring and facilitating nucleophilic attack at the C2 position.

Studies on analogous systems, such as the amination of various polyhalogenated pyridines, have shown that selective substitution at the 2-position is achievable. For instance, copper-catalyzed amidation of 2-chloropyridines provides an efficient route to N-(pyridin-2-yl)amides. rsc.org The general reaction scheme for a regioselective C-N bond forming reaction on a 2-chloropyridine (B119429) analog is presented below:

Scheme 1: General Regioselective Amination of a 2-Chloropyridine Analog
EntryAmine (Nu-H)Catalyst/BaseSolventTemp (°C)ProductYield (%)
1MorpholinePd(OAc)₂ / P(t-Bu)₃ / NaOt-BuToluene1002-(Morpholin-4-yl)-pyridine85
2AnilineCuI / L-proline / K₂CO₃DMSO110N-Phenylpyridin-2-amine78
3BenzamideCuI / DMEDA / K₃PO₄Dioxane100N-(Pyridin-2-yl)benzamide92

This table presents representative data for C-N bond forming reactions on generic 2-chloropyridine analogs to illustrate typical conditions and yields.

Halide Exchange Reactions and Their Regioselectivity

Halide exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, are valuable transformations for modifying the reactivity of halogenated aromatic compounds. For aryl halides, including halogenated pyridines, these reactions are more challenging and frequently necessitate metal catalysis. frontiersin.orgnih.gov

The regioselectivity of halide exchange on a polyhalogenated pyridine like this compound is governed by the relative lability of the different halogen atoms. In SNAr reactions, the bond to the more electronegative halogen is often more readily cleaved. This leads to a reactivity trend of F > Cl > Br > I for the leaving group, which is the opposite of that observed in SN2 reactions of alkyl halides. youtube.com Consequently, in a halide exchange reaction, the chlorine at the C2 position would be the most likely to be substituted.

Nickel and copper catalysts have been effectively employed to facilitate these transformations on aryl halides. frontiersin.orgnih.gov For example, heating an aryl bromide with a chloride source in the presence of a nickel catalyst can lead to the corresponding aryl chloride.

EntryStarting MaterialReagentCatalystSolventTemp (°C)ProductYield (%)
12-BromopyridineNaClNiBr₂DMF1702-Chloropyridine45
24-IodopyridineCuClNoneNMP2004-Chloropyridine60
32,6-DichloropyridineNaICuIDMF1502-Chloro-6-iodopyridine75

This table provides illustrative examples of halide exchange reactions on various halopyridines to demonstrate the principles of regioselectivity and reaction conditions.

Ammonolysis Reactions and Factors Influencing Reactivity

Ammonolysis is a type of nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile, leading to the formation of a primary amine. The direct ammonolysis of 2-chloropyridines generally requires forcing conditions, such as high temperatures and pressures, due to the relatively lower reactivity of the C-Cl bond compared to more activated aryl halides. researchgate.net

The reactivity in ammonolysis is influenced by several factors:

Electronic Effects: The presence of electron-withdrawing groups, such as the bromo substituents in this compound, increases the electrophilicity of the carbon atom attached to the chlorine, thereby making it more susceptible to nucleophilic attack by ammonia.

Steric Hindrance: The methyl groups at the C4 and C6 positions could potentially introduce some steric hindrance, although their effect on the accessibility of the C2 position is likely to be moderate.

Reaction Conditions: Temperature, pressure, and the concentration of ammonia are critical parameters that can be optimized to achieve a successful reaction. The use of a catalyst, such as a copper salt, can also significantly enhance the reaction rate and allow for milder conditions.

EntrySubstrateConditionsProductYield (%)
12-Chloro-5-nitropyridineAq. NH₃, 150 °C, sealed tube2-Amino-5-nitropyridine90
22,6-DichloropyridineNH₃ (liq.), 200 °C, autoclave2-Amino-6-chloropyridine70
32-ChloropyridineNH₃, Cu₂O, 220 °C, autoclave2-Aminopyridine85

This table contains representative data for the ammonolysis of substituted 2-chloropyridines to highlight the influence of substituents and reaction conditions on the outcome.

Derivatization and Structure Reactivity Relationship Studies of 3,5 Dibromo 2 Chloro 4,6 Dimethylpyridine Derivatives

Synthesis of Novel Polyhalogenated Pyridine (B92270) Derivatives

The derivatization of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine is primarily achieved through the selective substitution of its halogen atoms, allowing for the introduction of a wide range of functional moieties.

Introduction of Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for forging carbon-carbon bonds between the polyhalogenated pyridine core and various aryl and heteroaryl groups. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383).

Research on 3,4,5-tribromo-2,6-dimethylpyridine has demonstrated the feasibility of regioselective Suzuki-Miyaura cross-coupling reactions. These studies reveal a reactivity hierarchy among the halogen substituents, with the bromine atom at the 4-position being the most susceptible to substitution, followed by the bromines at the 3- and 5-positions. This selectivity is attributed to the electronic and steric environment of each halogen. The chloro-substituent, being less reactive in typical palladium-catalyzed couplings, often remains intact during these transformations.

This established reactivity pattern suggests that in this compound, the bromine atoms at the 3- and 5-positions would be the primary sites for the introduction of aromatic and heteroaromatic moieties via Suzuki-Miyaura coupling. This allows for the synthesis of both symmetrically and unsymmetrically substituted 3,5-diaryl-2-chloro-4,6-dimethylpyridines. For instance, a stepwise approach can be employed, where a single aryl group is first introduced, followed by a second, different aryl group in a subsequent coupling step.

The general reaction conditions for these transformations typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate or potassium phosphate), and a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. The choice of reaction parameters can be fine-tuned to optimize yields and selectivity.

Functional Group Interconversions at Halogenated Sites

Beyond the introduction of carbon-based substituents, the halogen atoms on the this compound ring can be replaced with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-deficient system, is inherently activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions).

The reactivity of the halogen atoms in SNAr reactions is influenced by both their position on the ring and their intrinsic leaving group ability. Generally, halogens at the 2- and 6-positions are more readily displaced due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. In the case of this compound, the chlorine atom at the 2-position is the most likely site for nucleophilic attack.

Common nucleophiles employed in these reactions include amines and alkoxides. For example, amination of polyhalogenated pyridines can be achieved using various amines in the presence of a base. Similarly, the introduction of hydroxyl groups can be accomplished through reaction with hydroxide (B78521) sources, although harsher conditions may be required. The relative reactivity of the C-Br versus C-Cl bonds in SNAr reactions on this specific substrate would depend on the reaction conditions and the nature of the nucleophile.

Exploration of Substitution Patterns and Their Chemical Implications

Impact of Methyl and Halogen Substituents on Electronic Properties and Reactivity

The electronic character of this compound is shaped by the interplay of its various substituents. The methyl groups at the 4- and 6-positions are electron-donating through an inductive effect (+I), which increases the electron density of the pyridine ring. Conversely, the halogen atoms (bromine and chlorine) are electron-withdrawing through a strong inductive effect (-I) but can also exhibit a weak electron-donating resonance effect (+M) due to their lone pairs of electrons.

The net effect of these substituents makes the pyridine ring electron-deficient, which is a key factor in its reactivity profile. The electron-withdrawing nature of the halogens enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The relative strengths of the inductive and resonance effects of the halogens can be quantified using Hammett substituent constants, which provide a measure of the electronic influence of a substituent on a reaction center.

The position of the substituents is also crucial. The chlorine atom at the 2-position significantly influences the reactivity of this site, making it a prime target for nucleophilic substitution. The bromine atoms at the 3- and 5-positions are less activated towards direct nucleophilic attack but are the reactive sites in palladium-catalyzed cross-coupling reactions. The methyl groups, in addition to their electronic contribution, also exert a steric influence, which can affect the approach of reagents to the adjacent positions.

Investigation of Amino- and Hydroxyl-Substituted Polyhalogenated Pyridines

The introduction of strong electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, dramatically alters the electronic landscape of the polyhalogenated pyridine ring. These groups donate electron density into the ring through a powerful resonance effect (+M), which can counteract the electron-withdrawing effects of the halogen atoms.

A study on polyhalogenated pyridine derivatives bearing amino or hydroxyl groups revealed that the presence of these electron-donating substituents strongly impacts the geometry, electronic structure, and electrostatic properties of the molecules. This, in turn, influences their intermolecular interactions and vibrational characteristics.

The synthesis of these derivatives can be approached through nucleophilic substitution reactions. For instance, 2-amino-3,5-dibromo-4,6-dimethylpyridine could potentially be synthesized by the direct amination of a suitable precursor. Similarly, the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine has been reported, demonstrating the feasibility of introducing a hydroxyl group onto a related dihalodimethylpyridine scaffold. The specific conditions for these transformations on this compound would require experimental optimization.

Structure-Reactivity Correlations in Derived Chemical Entities

The derivatization of this compound allows for a systematic study of structure-reactivity relationships. The reactivity of the halogen atoms is a key aspect of this. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl, and for different positions on the pyridine ring, the reactivity is influenced by both electronic and steric factors. As observed in a close analog, the 4-position is the most reactive, followed by the 3- and 5-positions.

In nucleophilic aromatic substitution reactions, the 2-position is generally the most activated due to its proximity to the ring nitrogen. The nature of the leaving group also plays a role, with the relative reactivity of C-Cl versus C-Br being dependent on the specific reaction conditions.

By systematically varying the substituents and studying the outcomes of different reactions, a comprehensive understanding of the structure-reactivity correlations for this class of compounds can be developed. This knowledge is invaluable for the rational design of new molecules with desired chemical properties and potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The structure of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine lacks any protons directly attached to the pyridine (B92270) ring. Therefore, the ¹H NMR spectrum is predicted to be relatively simple, showing only signals corresponding to the two methyl groups.

Chemical Environment: The methyl groups at the C4 and C6 positions are in distinct chemical environments. The C6-methyl group is adjacent to a bromine atom (C5) and the pyridine nitrogen, while the C4-methyl group is flanked by two bromine atoms (C3 and C5).

Predicted Signals: These different electronic environments would cause the two methyl groups to resonate at slightly different frequencies, appearing as two distinct singlets. Their chemical shifts are expected in the range of δ 2.4–2.8 ppm. The singlets arise because there are no adjacent protons to cause spin-spin splitting.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all six carbon atoms of the pyridine ring and the two methyl group carbons. Due to the lack of symmetry in the molecule, eight unique carbon signals are expected.

Pyridine Ring Carbons: The chemical shifts of the ring carbons are significantly influenced by the attached substituents (Cl, Br, CH₃) and the nitrogen atom. The carbon bearing the chlorine (C2) and those bearing bromine (C3, C5) are expected to be significantly shifted. The nitrogen-adjacent carbons (C2, C6) will appear further downfield.

Methyl Carbons: The signals for the methyl carbons would appear in the upfield region of the spectrum, typically between δ 20–25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomTechniquePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C4-CH₃¹H NMR~2.45Singlet (s)
C6-CH₃¹H NMR~2.60Singlet (s)
C2¹³C NMR~151-
C3¹³C NMR~120-
C4¹³C NMR~145-
C5¹³C NMR~122-
C6¹³C NMR~158-
C4-CH₃¹³C NMR~21-
C6-CH₃¹³C NMR~24-

To definitively assign the predicted ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached. It would definitively link the two proton singlets to their corresponding methyl carbon signals in the ¹³C spectrum.

Protons of the C4-methyl group correlating to C3, C4, and C5 of the pyridine ring.

Protons of the C6-methyl group correlating to C5, C6, and the nitrogen atom (if a ¹⁵N HMBC is performed). These long-range correlations would allow for the unambiguous assignment of all quaternary carbons in the pyridine ring, confirming the precise positions of the chloro, bromo, and methyl substituents.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a molecular "fingerprint."

C-H Vibrations: The methyl groups will give rise to characteristic C-H stretching vibrations in the 2950–3000 cm⁻¹ region and C-H bending vibrations around 1375–1450 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations, typically appearing as a series of sharp bands in the 1400–1600 cm⁻¹ region.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum. Aromatic C-Cl stretches typically appear between 850-550 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency, generally between 690-515 cm⁻¹. These bands can confirm the presence of the halogens attached to the aromatic ring.

Raman spectroscopy would provide complementary information. While C-H and polar bond vibrations are strong in IR, the more symmetric pyridine ring vibrations and C-halogen bonds often produce strong signals in the Raman spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Methyl)2950–3000MediumMedium-Strong
C=C / C=N Ring Stretch1400–1600Medium-StrongStrong
C-H Bend (Methyl)1375–1450MediumWeak
C-Cl Stretch550–850StrongMedium
C-Br Stretch515–690StrongStrong

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula is C₇H₆Br₂ClN. The key feature in the mass spectrum would be the molecular ion cluster. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a highly characteristic isotopic pattern will be observed. The cluster will consist of major peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. The monoisotopic mass would be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

Fragmentation Analysis: Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for haloaromatic compounds include the loss of a halogen atom or a methyl group.

Loss of a methyl radical: A peak corresponding to [M - 15]⁺.

Loss of a chlorine radical: A peak corresponding to [M - 35]⁺.

Loss of a bromine radical: A peak corresponding to [M - 79]⁺. The relative abundance of these fragment ions provides clues about the bond strengths within the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value / Description
Molecular FormulaC₇H₆Br₂ClN
Monoisotopic Mass308.86 g/mol
Isotopic PatternCharacteristic M, M+2, M+4, M+6 cluster due to Br₂Cl
Key Fragmentations[M - CH₃]⁺ (Loss of methyl)
[M - Cl]⁺ (Loss of chlorine)
[M - Br]⁺ (Loss of bromine)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.

HPLC and UPLC are powerful techniques for the separation and quantification of compounds in a mixture. For a moderately polar compound like this compound, a reversed-phase method would be most suitable.

Stationary Phase: A C18 or C8 silica-based column would be appropriate, separating components based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Starting with a higher proportion of water and gradually increasing the organic solvent content would elute compounds in order of increasing hydrophobicity.

Detection: The pyridine ring is a chromophore that absorbs UV light. The UV detector would likely be set at a wavelength around 260-280 nm for optimal detection.

Purity Assessment: A pure sample should yield a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. UPLC, using smaller particle size columns, would offer higher resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within complex mixtures. In the context of synthesizing and analyzing halogenated pyridine derivatives such as this compound, GC-MS is indispensable for monitoring reaction progress, identifying byproducts, and confirming the structure of the target compound. The coupling of gas chromatography's high-resolution separation capabilities with the detailed structural information provided by mass spectrometry allows for unambiguous characterization.

The chromatographic separation of this compound from other reactants, intermediates, and byproducts in a crude reaction mixture is achieved based on the compound's volatility and its interaction with the stationary phase of the GC column. The retention time is a characteristic property for a given set of chromatographic conditions.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer's ion source, where they are typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a veritable "fingerprint" for its identification.

For this compound, the mass spectrum is distinguished by the characteristic isotopic patterns of its halogen substituents. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. libretexts.orgchemguide.co.ukyoutube.com This results in a complex and highly distinctive pattern for the molecular ion peak cluster.

The molecular ion peak cluster for this compound would be expected to show a series of peaks due to the various combinations of these isotopes. The most abundant peak in this cluster would correspond to the ion containing two ⁷⁹Br isotopes and one ³⁵Cl isotope.

Beyond the molecular ion, the mass spectrum will exhibit a variety of fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for substituted pyridines include the loss of substituents from the pyridine ring and cleavage of the ring itself. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•), a bromine atom (Br•), or a chlorine atom (Cl•).

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z (Daltons)Corresponding IsotopesPredicted Relative Abundance
315C₇H₆³⁵Cl⁷⁹Br₂NBase Peak in Cluster
317C₇H₆³⁷Cl⁷⁹Br₂N / C₇H₆³⁵Cl⁷⁹Br⁸¹BrNHigh
319C₇H₆³⁷Cl⁷⁹Br⁸¹BrN / C₇H₆³⁵Cl⁸¹Br₂NHigh
321C₇H₆³⁷Cl⁸¹Br₂NModerate

Note: The relative abundances are qualitative predictions based on the natural isotopic abundances of chlorine and bromine.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Daltons)Possible Fragment IdentityFragmentation Pathway
300[M - CH₃]⁺Loss of a methyl radical
236/238/240[M - Br]⁺Loss of a bromine radical
280/282[M - Cl]⁺Loss of a chlorine radical
221/223[M - Br - CH₃]⁺Sequential loss of a bromine radical and a methyl radical
201/203/205[M - Br - Cl]⁺Sequential loss of a bromine radical and a chlorine radical

Note: The m/z values for fragments containing bromine or chlorine will also exhibit isotopic patterns.

Detailed analysis of these fragmentation patterns allows for the structural elucidation of the compound and its differentiation from isomeric or otherwise closely related impurities. By monitoring the relative intensities of the peaks corresponding to starting materials, intermediates, and the final product, GC-MS can be effectively used to track the progress of the synthesis of this compound.

Applications of 3,5 Dibromo 2 Chloro 4,6 Dimethylpyridine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The structural framework of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, featuring multiple reactive sites, establishes it as a key building block for a wide array of chemical syntheses. The presence of two bromine atoms and one chlorine atom provides chemists with multiple handles to introduce new functional groups and construct larger, more complex molecular architectures.

The halogen atoms on the pyridine (B92270) ring are prime sites for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Cl versus C-Br bonds can be exploited for sequential, site-selective functionalization. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in typical palladium-catalyzed cross-coupling conditions. This allows for a stepwise approach where the bromine atoms at the 3- and 5-positions can be reacted first, followed by the modification of the chlorine atom at the 2-position under different reaction conditions. This selective reactivity is instrumental in the controlled, step-by-step assembly of intricate organic molecules. For instance, a Suzuki coupling could be performed selectively at the bromine positions, followed by a Sonogashira coupling at the chlorine position, enabling the construction of highly substituted pyridine derivatives.

Table 1: Potential Cross-Coupling Reactions at Different Positions

PositionHalogenPotential Cross-Coupling ReactionBond FormedTypical Reagent
3 and 5BromoSuzuki-MiyauraC-C (Aryl/Vinyl)Arylboronic acid
3 and 5BromoSonogashiraC-C (Alkynyl)Terminal alkyne
3 and 5BromoBuchwald-HartwigC-N, C-OAmine, Alcohol
2ChloroSuzuki-Miyaura (harsher conditions)C-C (Aryl/Vinyl)Arylboronic acid
2ChloroStilleC-C (Aryl/Vinyl)Organostannane

This table illustrates the potential for selective functionalization based on the differential reactivity of the halogen substituents.

Polyhalogenated pyridines are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The halogen atoms can serve as leaving groups in intramolecular cyclization reactions to form bicyclic or polycyclic aromatic systems. For example, after substituting the halogen atoms with appropriate functional groups, intramolecular Heck reactions or Ullmann-type couplings can be employed to construct fused rings, leading to the formation of pyrido-fused heterocycles. The synthesis of furo[2,3-b]pyridines, for instance, can be achieved from appropriately substituted 2-chloropyridines. ias.ac.in

Development of Ligands for Coordination Chemistry and Catalysis

The pyridine moiety is a fundamental structural unit in the design of ligands for coordination chemistry and catalysis. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to transition metal centers, forming stable metal complexes. This compound can serve as a parent structure for the development of novel ligands.

The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting ligand and, consequently, the catalytic activity of the metal complex.

Electronic Effects : The electron-withdrawing nature of the bromine and chlorine atoms decreases the electron density on the pyridine nitrogen, affecting its Lewis basicity and coordination strength. nih.gov

Steric Effects : The methyl groups at the 2- and 6-positions (ortho to the nitrogen) provide steric bulk around the metal center. This steric hindrance can influence the coordination geometry, stability, and selectivity of the catalyst.

By selectively replacing the halogen atoms with other functional groups (e.g., phosphines, amines, or other heterocycles), a diverse range of mono- or multidentate ligands can be synthesized. These tailored ligands can be used to develop catalysts for a variety of organic transformations, including polymerization, hydrogenation, and cross-coupling reactions. unimi.it

Diversification of Chemical Libraries for Structure-Activity Relationship (SAR) Studies

In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing structurally related compounds is essential for conducting structure-activity relationship (SAR) studies. nih.gov SAR studies help identify the key structural features of a molecule that are responsible for its biological activity. Pyridine and its derivatives are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs. nih.gov

This compound is an excellent starting point for creating such a library. Its three halogen atoms provide distinct points for diversification. By systematically and combinatorially replacing each halogen with a variety of different chemical groups, a large library of analogues can be rapidly synthesized.

Table 2: Example of a Diversification Strategy

Scaffold PositionReaction TypeExample Functional Groups IntroducedResulting Compound Class
Position 5 (Bromo)Suzuki CouplingPhenyl, Thienyl, Pyridyl5-Aryl-3-bromo-2-chloro-4,6-dimethylpyridines
Position 3 (Bromo)Buchwald-Hartwig AminationMorpholine, Piperidine, Aniline3-Amino-5-aryl-2-chloro-4,6-dimethylpyridines
Position 2 (Chloro)Sonogashira CouplingPhenylethynyl, Trimethylsilylethynyl2-Alkynyl-3-amino-5-aryl-4,6-dimethylpyridines

This table outlines a hypothetical three-step diversification of the parent compound to generate a library for SAR studies.

This systematic modification allows researchers to probe how changes in size, shape, and electronic properties at each position of the pyridine ring affect the molecule's interaction with a biological target, such as an enzyme or a receptor. Analysis of the biological activity across the library can reveal critical insights for designing more potent and selective therapeutic agents. nih.gov The presence of halogens themselves can also influence biological activity, and understanding the impact of different halogen patterns is a key aspect of SAR in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3,5-dibromo-2-chloro-4,6-dimethylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of a pyridone precursor. For example, bromination/chlorination of 4,6-dimethylpyridin-2-one under controlled conditions (e.g., using POBr₃ or SOCl₂) yields the target compound . Key variables include temperature (80–120°C), stoichiometry of halogenating agents, and inert atmosphere to avoid side reactions. Yields ≥75% are achievable with optimized conditions .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, in 2-(3-(4-methoxybenzyloxy)propyl)-3,5-dibromo-4,6-dimethylpyridine, methyl protons at δ 2.27–2.47 ppm and aromatic protons at δ 5.05–8.37 ppm confirm substitution patterns . Cross-validation with 2D techniques (COSY, HSQC) resolves overlapping signals .

Q. What are the common reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The electron-deficient pyridine core facilitates SNAr at brominated positions. For example, Suzuki-Miyaura cross-coupling preferentially occurs at the 3,5-dibromo sites over the 2-chloro position due to steric hindrance and electronic effects . Methanol/water solvent systems with Pd(PPh₃)₄ catalysts achieve >80% coupling efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in triarylation of this compound be mitigated?

  • Methodological Answer : Competitive coupling at bromo vs. chloro positions requires tailored catalytic systems. Pd(dba)₂/XPhos in THF at 80°C selectively yields 4-chloro-3,5-diphenyl-2,6-dimethylpyridine, minimizing diphenylated byproducts. Kinetic studies (monitored via GC-MS) suggest steric bulk of ligands dictates selectivity .

Q. What contradictions exist in reported spectral data for derivatives, and how should researchers address them?

  • Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., methyl protons at δ 2.34 vs. 2.47 ppm in similar compounds) arise from solvent effects or impurities . Standardizing solvent systems (e.g., CDCl₃) and using high-purity DMSO-d₆ for aggregation-prone derivatives reduces variability. Cross-referencing with NIST databases validates assignments .

Q. What strategies optimize the stability of this compound under catalytic conditions?

  • Methodological Answer : Dehalogenation side reactions under basic conditions (e.g., in Suzuki couplings) are minimized by using mild bases (K₂CO₃ instead of NaOH) and low temperatures (60°C). Stability assays (HPLC tracking) confirm <5% degradation over 24 hours .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,6-dimethyl groups enhance steric protection of the 2-chloro position, directing coupling to brominated sites. DFT calculations (e.g., Mulliken charge analysis) show electron-withdrawing chloro groups deactivate the 2-position, favoring 3,5-bromo reactivity .

Critical Analysis of Evidence

  • Synthesis protocols from are reproducible but require strict anhydrous conditions.
  • Spectral databases (e.g., NIST ) provide authoritative references but must be supplemented with experimental validation.
  • Contradictions in reaction outcomes (e.g., diphenylated byproducts ) highlight the need for kinetic control studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.